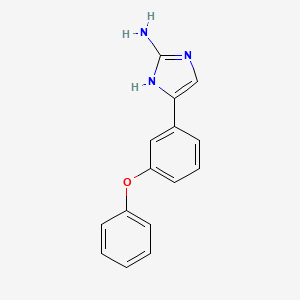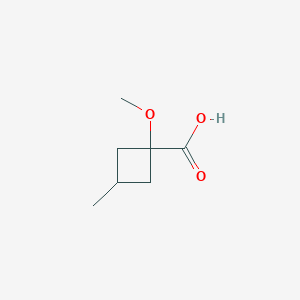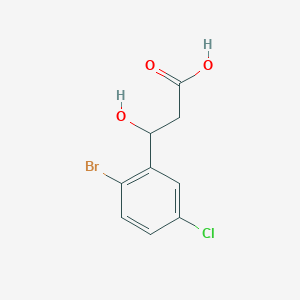
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid typically involves the following steps:
Bromination and Chlorination: The starting material, phenylpropanoic acid, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.
Hydroxylation: The brominated and chlorinated phenylpropanoic acid is then subjected to hydroxylation to introduce the hydroxy group at the 3 position of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination reactions, followed by hydroxylation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Formation of 3-(2-Bromo-5-chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropane.
Esterification: Formation of esters like methyl 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme activities or metabolic pathways involving halogenated aromatic compounds.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromo-4-chlorophenyl)-3-hydroxypropanoic acid
- 3-(2-Bromo-5-fluorophenyl)-3-hydroxypropanoic acid
- 3-(2-Chloro-5-bromophenyl)-3-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these halogens with the hydroxypropanoic acid moiety provides distinct properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C9H8BrClO3 |
|---|---|
Molekulargewicht |
279.51 g/mol |
IUPAC-Name |
3-(2-bromo-5-chlorophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14) |
InChI-Schlüssel |
MWSATPFUOFFVOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C(CC(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


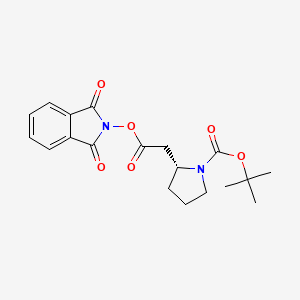
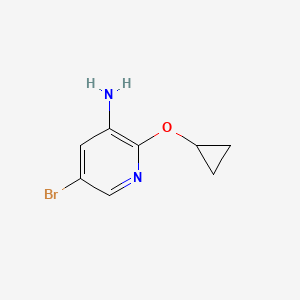
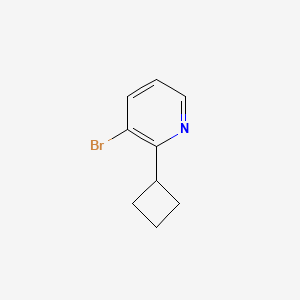
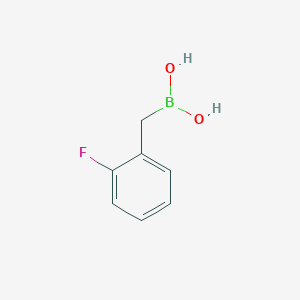
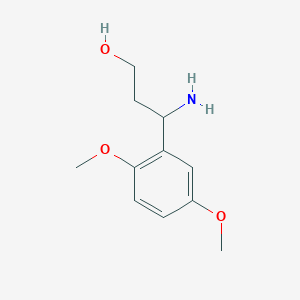
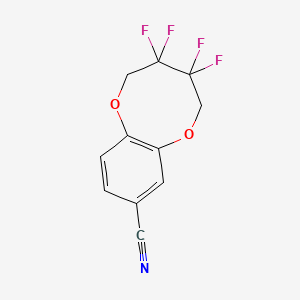
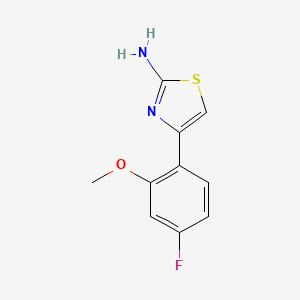

![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
![tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
